Stereochemical Specificity at the 3(S)-Hydroxy Position Versus 3(R)-Hydroxy Diastereomers
The target compound possesses a defined 3(S) stereochemical configuration, distinguishing it from the corresponding 3(R) diastereomer. The (3R)-isomer (CHEBI:76644) is a distinct chemical entity with its own unique ChEBI identifier and documented metabolic reactivity, specifically serving as a substrate for NADP+-dependent oxidation in the reverse reaction of VLCFA elongation [1]. The (3S)-configured compound (CHEBI:76448) is recognized as the major species at physiological pH 7.3 in its deprotonated (4−) form (CHEBI:76366), with an average mass of 1120.04400 Da under these conditions versus 1124.091 Da for the neutral (3R)-isomer [2]. This stereochemical divergence is functionally significant: 3-hydroxyacyl-CoA dehydratases involved in VLCFA synthesis exhibit strict stereospecificity, with mammalian HACD enzymes demonstrating differential activity toward (3R)- versus (3S)-configured substrates [3].
| Evidence Dimension | Stereochemical configuration and corresponding physicochemical properties |
|---|---|
| Target Compound Data | 3(S) configuration; neutral average mass: 1124.076 Da; deprotonated (4−) average mass at pH 7.3: 1120.04400 Da; CHEBI:76448 |
| Comparator Or Baseline | 3(R) configuration (CHEBI:76644); neutral average mass: 1124.091 Da |
| Quantified Difference | Average mass difference: 0.015 Da (neutral form); net charge difference at pH 7.3: (4−) for 3(S) versus neutral for 3(R) species |
| Conditions | Mass spectrometry and chemical database annotation; pH 7.3 physiological conditions for deprotonated species |
Why This Matters
This matters because stereochemical misassignment would invalidate enzyme kinetic studies in VLCFA elongation assays, where 3-hydroxyacyl-CoA dehydratases (HACD1-4) exhibit stereospecific substrate recognition.
- [1] ChEBI. CHEBI:76644: (3R,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosapentaenoyl-CoA. EMBL-EBI. View Source
- [2] ChEBI. CHEBI:76366: (3S,6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosapentaenoyl-CoA(4−). EMBL-EBI. View Source
- [3] Ikeda M, Kanao Y, Yamanaka M, Sakuraba H, Mizutani Y, Igarashi Y, Kihara A. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Lett. 2008;582(16):2435-2440. View Source
